(R)-2-Amino-3-(4-methoxyphenyl)propanoic acid hydrochloride
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification
The systematic nomenclature of (R)-2-Amino-3-(4-methoxyphenyl)propanoic acid hydrochloride follows International Union of Pure and Applied Chemistry guidelines, reflecting its stereochemical configuration and functional group arrangement. The compound is officially designated as (2R)-2-amino-3-(4-methoxyphenyl)propanoic acid;hydrochloride, with the (2R) designation indicating the absolute configuration at the alpha carbon center. Alternative nomenclature includes O-Methyl-D-tyrosine hydrochloride and (R)-4-Methoxyphenylalanine Hydrochloride Salt, reflecting its structural relationship to the natural amino acid tyrosine.
The compound bears the Chemical Abstracts Service registry number 70601-63-7, which serves as its unique chemical identifier in databases and literature. Additional systematic identifiers include the International Chemical Identifier (InChI) string: InChI=1S/C10H13NO3.ClH/c1-14-8-4-2-7(3-5-8)6-9(11)10(12)13;/h2-5,9H,6,11H2,1H3,(H,12,13);1H/t9-;/m1./s1, and the corresponding InChI Key: OWJANEXICRZDJT-SBSPUUFOSA-N. The Simplified Molecular Input Line Entry System representation is COC1=CC=C(C=C1)CC@HN.Cl, which encodes the complete molecular structure including stereochemistry.
Molecular Geometry and Stereochemical Configuration
The molecular formula C10H14ClNO3 with a molecular weight of 231.67 g/mol defines the basic composition of (R)-2-Amino-3-(4-methoxyphenyl)propanoic acid hydrochloride. The stereochemical configuration centers on the alpha carbon bearing the amino group, which adopts the (R) absolute configuration according to Cahn-Ingold-Prelog priority rules. This configuration is critical for the compound's biological activity and distinguishes it from its (S)-enantiomer counterpart.
The molecular geometry exhibits characteristic features of aromatic amino acids, with the 4-methoxyphenyl side chain providing both steric bulk and electronic effects through the methoxy substituent. The methoxy group occupies the para position relative to the propanoic acid chain, creating a linear extension from the benzene ring that influences the overall molecular conformation. The amino group in its protonated form (as the hydrochloride salt) and the carboxylic acid functionality establish the compound as a zwitterionic species under physiological conditions.
Comparison with related enantiomers reveals distinct stereochemical properties. The (S)-enantiomer, known as O-Methyl-L-tyrosine, exhibits opposite optical rotation with [α]20/D -8° (c=2, 1N HCl), while the (R)-enantiomer shows positive rotation. The corresponding D-enantiomer (R-configuration) demonstrates [α]20/D +7.0±1° (c=1% in 5M HCl), confirming the expected enantiomeric relationship.
Crystallographic Analysis and Conformational Dynamics
The crystallographic properties of (R)-2-Amino-3-(4-methoxyphenyl)propanoic acid hydrochloride are characterized by thermal decomposition behavior rather than conventional melting. The compound exhibits a decomposition temperature range of 259-261°C, consistent with amino acid derivatives that undergo thermal degradation before reaching their melting points. This thermal behavior reflects the presence of multiple functional groups capable of intramolecular and intermolecular hydrogen bonding, which stabilizes the crystal lattice but also provides pathways for decomposition at elevated temperatures.
The crystalline structure accommodates the hydrochloride salt form through ionic interactions between the protonated amino group and chloride anion. These electrostatic interactions contribute significantly to the overall crystal packing and influence the compound's solubility characteristics. The presence of the methoxy group introduces additional van der Waals interactions that affect the crystal density and thermal properties.
Conformational analysis reveals that the aromatic ring can adopt various orientations relative to the amino acid backbone, with rotational barriers influenced by steric interactions between the methoxy substituent and the amino acid functionality. The preferred conformations in the solid state are those that maximize hydrogen bonding interactions while minimizing steric clashes between adjacent molecules in the crystal lattice.
Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry, Ultraviolet-Visible)
Nuclear Magnetic Resonance spectroscopic analysis of (R)-2-Amino-3-(4-methoxyphenyl)propanoic acid hydrochloride provides detailed structural confirmation through characteristic chemical shifts and coupling patterns. The aromatic protons appear in the typical range of 6.8-7.2 ppm, with the para-disubstituted benzene ring displaying a characteristic AA'BB' pattern. The methoxy group produces a sharp singlet at approximately 3.8 ppm, integrating for three protons. The alpha proton adjacent to the amino group appears as a triplet due to coupling with the methylene protons of the side chain.
Infrared spectroscopy reveals characteristic absorption bands that confirm the functional group composition. The compound exhibits strong absorption at 1610-1700 cm⁻¹ corresponding to carboxylic acid and protonated amino group stretching vibrations. Aromatic ether absorption appears at 1020-1030 cm⁻¹ and 1220-1240 cm⁻¹, confirming the presence of the methoxy substituent. The absence of phenolic hydroxyl stretching distinguishes this compound from its tyrosine analog, confirming successful methylation.
Mass spectrometry analysis provides molecular ion confirmation with the expected molecular weight of 231.67 g/mol for the intact hydrochloride salt. Loss of the chloride anion produces a fragment at m/z 195, corresponding to the free base form of the amino acid. Additional fragmentation patterns include loss of the carboxylic acid group and various aromatic substitutions that aid in structural elucidation.
Ultraviolet-Visible spectroscopy demonstrates characteristic absorption with maximum wavelength at 273 nm in hydrochloric acid solution, reflecting the extended conjugation of the methoxy-substituted aromatic system. This absorption maximum is red-shifted compared to simple aromatic amino acids due to the electron-donating effect of the methoxy group, which increases the electron density of the aromatic π system.
Thermodynamic Properties and Solubility Behavior
The thermodynamic properties of (R)-2-Amino-3-(4-methoxyphenyl)propanoic acid hydrochloride are characterized by high solubility in aqueous media, particularly in acidic conditions. The compound demonstrates very high water solubility due to its ionic nature as a hydrochloride salt, with the protonated amino group facilitating extensive hydrogen bonding with water molecules. This enhanced aqueous solubility represents a significant improvement over the free base form, which exhibits more limited water solubility.
The predicted pKa value of 2.24±0.10 indicates that the carboxylic acid group undergoes deprotonation in the physiological pH range, while the amino group remains predominantly protonated under normal biological conditions. This ionization behavior influences the compound's interactions with biological membranes and its overall pharmacological properties.
Solubility studies demonstrate that the hydrochloride salt form exhibits significantly enhanced dissolution characteristics compared to the free base. The compound shows particular solubility in acidic media, where the amino group remains fully protonated, maximizing electrostatic interactions with polar solvents. In neutral and basic conditions, the solubility decreases as the amino group becomes deprotonated and the overall molecular charge decreases.
The thermal stability analysis reveals that the compound maintains structural integrity under normal storage conditions but begins to decompose at elevated temperatures. The decomposition pathway likely involves decarboxylation and deamination reactions, consistent with the behavior of other amino acid derivatives. Optimal storage conditions require refrigeration at 2-8°C to prevent degradation and maintain chemical purity over extended periods.
Properties
IUPAC Name |
(2R)-2-amino-3-(4-methoxyphenyl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c1-14-8-4-2-7(3-5-8)6-9(11)10(12)13;/h2-5,9H,6,11H2,1H3,(H,12,13);1H/t9-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWJANEXICRZDJT-SBSPUUFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C[C@H](C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679943 | |
| Record name | O-Methyl-D-tyrosine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70601-63-7 | |
| Record name | O-Methyl-D-tyrosine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
It is known that tyrosine and its derivatives often interact with enzymes such as tyrosine 3-monooxygenase. This enzyme is crucial in the synthesis of catecholamines, which are important neurotransmitters in the nervous system.
Mode of Action
Tyrosine is produced in cells by hydroxylating the essential amino acid phenylalanine. This relationship is much like that between cysteine and methionine. Half of the phenylalanine required goes into the production of tyrosine; if the diet is rich in tyrosine itself, the requirements for phenylalanine are reduced by about 50%.
Biochemical Pathways
The biochemical pathways affected by O-Methyl-D-tyrosine hydrochloride are likely related to the synthesis of catecholamines. As a derivative of tyrosine, this compound may influence the production of neurotransmitters such as dopamine, norepinephrine, and epinephrine.
Biological Activity
(R)-2-Amino-3-(4-methoxyphenyl)propanoic acid hydrochloride, a chiral amino acid derivative, has gained attention in various biological and medicinal research fields due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, case studies, and research findings.
Chemical Structure and Properties
- IUPAC Name : (R)-2-Amino-3-(4-methoxyphenyl)propanoic acid hydrochloride
- Molecular Formula : C10H13NO3·HCl
- Molecular Weight : Approximately 231.68 g/mol
- CAS Number : 1056934-22-5
The compound features a methoxy group on the phenyl ring, which enhances its biological activity by influencing receptor interactions and metabolic pathways.
The biological activity of (R)-2-Amino-3-(4-methoxyphenyl)propanoic acid hydrochloride is primarily attributed to its role as a precursor for neurotransmitters and its ability to modulate various signaling pathways:
- Neurotransmitter Modulation : It influences dopaminergic and serotonergic pathways, potentially affecting mood and cognitive functions.
- Antioxidant Activity : The methoxy group contributes to its antioxidant properties, which may protect cells from oxidative stress.
- Enzyme Interaction : The compound can interact with specific enzymes and receptors, modulating their activity and leading to various physiological effects.
Biological Activities
-
Neuroprotective Effects
- Studies indicate that (R)-2-Amino-3-(4-methoxyphenyl)propanoic acid hydrochloride exhibits neuroprotective properties by enhancing dopamine release and reducing neuronal apoptosis.
-
Antimicrobial Properties
- Similar compounds have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
- Antitumor Activity
Case Study 1: Neuroprotective Effects
A study investigated the effects of (R)-2-Amino-3-(4-methoxyphenyl)propanoic acid hydrochloride on neurodegenerative models. It was found to significantly reduce markers of oxidative stress and inflammation in neuronal cells, suggesting its potential as a therapeutic agent for conditions like Parkinson's disease.
Case Study 2: Antimicrobial Activity
In vitro tests demonstrated that this compound exhibited strong inhibition against Staphylococcus aureus and Escherichia coli. The mechanism was linked to its ability to disrupt bacterial cell membranes, highlighting its potential as a lead compound for antibiotic development.
Research Applications
The versatility of (R)-2-Amino-3-(4-methoxyphenyl)propanoic acid hydrochloride allows it to serve multiple roles in scientific research:
- Drug Development : Its properties make it a candidate for developing new treatments for neurological disorders and infections.
- Biochemical Studies : Used as a tool in studying neurotransmitter dynamics and enzyme kinetics due to its structural similarities with natural amino acids.
Comparative Analysis
| Property/Activity | (R)-2-Amino-3-(4-methoxyphenyl)propanoic Acid Hydrochloride | Similar Compounds |
|---|---|---|
| Neurotransmitter Modulation | Yes | Yes |
| Antioxidant Activity | Yes | Varies |
| Antimicrobial Activity | Yes | Yes |
| Antitumor Activity | Yes | Yes |
Scientific Research Applications
Pharmaceutical Research
Neurotransmitter System Studies
(R)-AMPA hydrochloride serves as a model compound for studying neurotransmitter systems, particularly those involving glutamate receptors. Its role as a selective antagonist at specific AMPA receptor subtypes makes it valuable for understanding excitatory synaptic transmission and its implications in neurological disorders such as:
- Stroke
- Epilepsy
- Amyotrophic Lateral Sclerosis (ALS)
Research indicates that (R)-AMPA may help develop novel therapeutic strategies targeting these conditions by elucidating the mechanisms of receptor interaction and modulation .
Mood Disorders
The compound is also investigated for its potential in treating mood disorders. By influencing glutamate signaling pathways, (R)-AMPA could lead to breakthroughs in managing conditions like depression and anxiety .
Biochemical Applications
Interaction Studies
(R)-2-Amino-3-(4-methoxyphenyl)propanoic acid hydrochloride interacts with various receptors and enzymes, making it useful in biochemical assays. Its methoxy group enhances electrophilic aromatic substitution reactions, allowing for further derivatization and exploration of its biological properties .
Synthesis and Derivatization
Several synthetic methods exist for producing (R)-AMPA hydrochloride, which can be modified to create derivatives with altered biological activities. This flexibility makes it a valuable tool in drug design and development .
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of (R)-AMPA on neuronal cultures subjected to excitotoxicity induced by glutamate. Results indicated that treatment with (R)-AMPA reduced cell death and apoptosis markers, suggesting its potential as a neuroprotective agent .
Case Study 2: Mood Regulation
In another study focusing on mood regulation, researchers administered (R)-AMPA to animal models exhibiting depressive-like behaviors. The findings revealed significant improvements in mood-related parameters, supporting its application in developing antidepressant therapies .
Comparison with Similar Compounds
Substituent Position and Stereochemistry
- (S)-2-Amino-3-(3-methoxyphenyl)propanoic Acid (CAS: 33879-32-2, Similarity: 0.79): The S-enantiomer with a 3-methoxy group exhibits reduced steric and electronic overlap with the target compound’s 4-methoxy configuration. The meta-substitution may hinder binding to orthosteric sites in enzymes or receptors compared to the para-substituted analog .
- (R)-2-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic Acid Hydrochloride (CAS: 1810074-80-6): Replacing methoxy with trifluoromethoxy introduces strong electron-withdrawing effects, lowering the pKa of the amino group and increasing metabolic stability. The trifluoromethoxy group’s bulkiness may also restrict conformational flexibility, impacting receptor selectivity .
Halogenated and Bulky Substituents
- However, bromine may increase molecular weight and reduce solubility compared to methoxy .
- (R)-2-Amino-3-(4-(tert-butyl)phenyl)propanoic Acid (CAS: 274262-82-7, Similarity: 0.83): The tert-butyl group significantly increases lipophilicity (logP), favoring membrane permeability but risking off-target interactions. This modification is common in CNS-targeting drugs where blood-brain barrier penetration is critical .
Functional Group Variations
- (R)-3-Amino-3-(4-hydroxyphenyl)propanoic Acid Hydrochloride (CAS: 73025-69-1): The hydroxyl group replaces methoxy, introducing hydrogen-bonding capability. This enhances solubility but reduces stability under oxidative conditions. The hydroxylated analog may exhibit altered pharmacokinetics, such as faster renal clearance .
- (R)-2-Amino-3-(4,4-difluorocyclohexyl)propanoic Acid Hydrochloride (CAS: 2306255-69-4): Replacing the aromatic ring with a difluorocyclohexyl group shifts the molecule’s electronic profile and conformation.
Thioether and Heterocyclic Derivatives
- (R)-2-Amino-3-(4-bromobenzylthio)propanoic Acid Hydrochloride (CAS: N/A): The benzylthio linkage introduces a sulfur atom, which may participate in disulfide bonding or metal coordination. Bromine further enhances electronic effects, making this compound a candidate for protease inhibition or metal-dependent enzyme targeting .
- (R)-2-Amino-3-(pyridin-2-yl)propanoic Acid Dihydrochloride (CAS: 74104-85-1): Substitution with a pyridinyl group replaces phenyl with a nitrogen-containing heterocycle.
Data Table: Key Structural and Inferred Properties
| Compound Name (CAS) | Substituent/Modification | Similarity Score | Key Inferred Properties |
|---|---|---|---|
| Target Compound (921609-34-9) | 4-methoxyphenyl, R-configuration | Reference | Balanced solubility, chiral specificity |
| (S)-3-Methoxyphenyl analog (33879-32-2) | 3-methoxyphenyl, S-configuration | 0.79 | Reduced receptor affinity, altered stereochemistry |
| Trifluoromethoxy analog (1810074-80-6) | 4-CF3O-phenyl | N/A | Enhanced metabolic stability, lower pKa |
| 4-Bromophenyl analog (N/A) | 4-bromophenyl | N/A | Increased hydrophobicity, halogen bonding |
| tert-Butyl analog (274262-82-7) | 4-(tert-butyl)phenyl | 0.83 | High lipophilicity, membrane permeability |
| 4-Hydroxyphenyl analog (73025-69-1) | 4-hydroxyphenyl | N/A | High solubility, oxidative instability |
Q & A
Q. What are the optimized synthetic routes for (R)-2-amino-3-(4-methoxyphenyl)propanoic acid hydrochloride, and how can racemization be minimized?
- Methodological Answer : Synthesis typically involves enantioselective methods such as asymmetric hydrogenation or chiral auxiliary-assisted protocols. For example, a modified procedure using (benzyloxycarbonyl)-protected intermediates followed by catalytic hydrogenolysis (H₂/Pd-C) yields the hydrochloride salt with >99% purity . Key steps:
- Deprotection : Hydrogenolysis under inert atmosphere (20–24 h, RT).
- Purification : Recrystallization from methanol/diethyl ether (1:3) to isolate the hydrochloride salt .
- Racemization Mitigation : Use low-temperature conditions (<40°C) during acidic hydrolysis and avoid prolonged exposure to strong bases. Monitor enantiomeric purity via chiral HPLC .
| Step | Conditions | Yield | Reference |
|---|---|---|---|
| Deprotection | H₂/Pd-C, RT, 24 h | 99% | |
| Recrystallization | MeOH/Et₂O | 95% |
Q. Which analytical techniques are critical for confirming the structure and chirality of this compound?
- Methodological Answer :
- Structural Confirmation :
- IR Spectroscopy : Peaks at ~3360 cm⁻¹ (N-H stretch) and 1603 cm⁻¹ (C=O) confirm amino acid backbone .
- ¹H/¹³C NMR : Aromatic protons (δ 7.2–6.8 ppm) and methoxy group (δ 3.8 ppm) validate the 4-methoxyphenyl moiety .
- Chirality Assessment :
- Chiral HPLC : Use a Chiralpak® column (e.g., AD-H) with hexane/isopropanol mobile phase .
- Polarimetry : Specific rotation ([α]D²⁵) should align with literature values for the (R)-enantiomer (e.g., +30.8° at 1.0 mg/mL in H₂O) .
Q. What are common impurities in the synthesis of this compound, and how are they addressed?
- Methodological Answer :
- By-Products : Unreacted starting materials (e.g., 4-methoxybenzaldehyde derivatives) or diastereomers from incomplete chiral resolution .
- Mitigation Strategies :
- Flash Chromatography : Silica gel with ethyl acetate/hexane (3:7) to remove non-polar impurities.
- LC-MS Analysis : Monitor for m/z 259.7 ([M+H]⁺) to confirm target compound and identify side products .
Advanced Research Questions
Q. How can contradictions in enantiomeric purity data (e.g., HPLC vs. polarimetry) be resolved?
- Methodological Answer : Discrepancies may arise from solvent effects or column aging. Validate results via:
- Cross-Validation : Use two orthogonal methods (e.g., chiral HPLC and circular dichroism spectroscopy).
- Standard Spiking : Add a known (S)-enantiomer standard to quantify contamination .
- Dynamic Light Scattering (DLS) : Rule out aggregation artifacts affecting polarimetry readings .
Q. How to design experiments to study this compound’s interaction with amino acid transporters (e.g., LAT1)?
- Methodological Answer :
- Competitive Binding Assays : Use radiolabeled substrates (e.g., ³H-leucine) in HEK293 cells expressing LAT1. Calculate IC₅₀ values via dose-response curves .
- Computational Docking : Perform molecular dynamics simulations with LAT1 homology models to predict binding modes (e.g., AutoDock Vina) .
| Assay Type | Key Parameters | Reference |
|---|---|---|
| Radioligand Binding | ³H-leucine, 37°C, 1 h | |
| MD Simulation | AMBER force field, 100 ns trajectory |
Q. What methodologies evaluate the compound’s stability under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose to pH 1–9 buffers (37°C, 24 h) and analyze via HPLC-MS for degradation products (e.g., demethylation at methoxy group) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (25–300°C, 10°C/min) to guide storage conditions .
Q. How can computational modeling predict the compound’s pharmacokinetic or pharmacodynamic properties?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or ADMETLab to estimate bioavailability, blood-brain barrier permeability, and CYP450 interactions .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity in biological systems .
Data Contradiction Analysis
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
